

# Molecular structure and activity of (Rac)-Sograzepide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Molecular Structure and Activity of (Rac)-Sograzepide

### Introduction

(Rac)-Sograzepide, also known as Netazepide, YF 476, and YM-220, is a potent, selective, and orally active antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor (CCK2R).[1][2][3][4] It belongs to the benzodiazepine class of compounds.[4][5] The primary mechanism of action of Sograzepide involves blocking the binding of the hormones gastrin and cholecystokinin to the CCK-B receptor.[4] This antagonism has significant implications for gastrointestinal physiology, most notably in the reduction of gastric acid secretion and the inhibition of enterochromaffin-like (ECL) cell proliferation.[4] These properties make Sograzepide a subject of investigation for therapeutic use in conditions associated with hypergastrinemia and excessive gastric acid, such as gastric neuroendocrine tumors (NETs).[2]

### **Molecular Profile**

Sograzepide is a racemic mixture. Its chemical identity is well-defined, and it is characterized by a core 1,4-benzodiazepine structure.[5] Key identifiers and properties are summarized in the table below.



| Identifier        | Value                                                                                                                                | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (R)-1-(1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1] [2]diazepin-3-yl)-3-(3-(methylamino)phenyl)urea | [3]       |
| Synonyms          | (Rac)-Netazepide, (Rac)-YF<br>476, (Rac)-YM-220                                                                                      | [1][3][6] |
| CAS Number        | 168161-71-5                                                                                                                          | [7][8]    |
| Molecular Formula | C28H30N6O3                                                                                                                           | [1][7][8] |
| Molecular Weight  | 498.58 g/mol                                                                                                                         | [1][7][8] |

### **Mechanism of Action**

Sograzepide exerts its effects by competitively blocking the CCK-B/gastrin receptor. In the gastric mucosa, these receptors are densely expressed on ECL cells.

- Gastrin Binding: Under normal physiological conditions, the hormone gastrin, released from G-cells, binds to CCK-B receptors on ECL cells.
- Histamine Release: This binding stimulates the ECL cells to secrete histamine.
- Acid Secretion: Histamine then acts on H2 receptors located on adjacent parietal cells, activating the H+/K+-ATPase proton pump and leading to the secretion of gastric acid.[4][9]
- Sograzepide Inhibition: By occupying the CCK-B receptor, Sograzepide prevents gastrin
  from binding, thereby interrupting this signaling cascade. This leads to a reduction in
  histamine release and a subsequent decrease in gastric acid secretion.[4]
- Antiproliferative Effects: Gastrin is also a known trophic factor for ECL cells. Chronic
  hypergastrinemia can lead to ECL cell hyperplasia and the formation of gastric NETs.
  Sograzepide's blockade of the gastrin receptor inhibits these proliferative effects.[4][10]





Click to download full resolution via product page

**Figure 1.** Signaling pathway of gastrin-mediated acid secretion and its inhibition by Sograzepide.

# **Biological and Clinical Activity**

Sograzepide is characterized as a highly potent and selective CCK-B/gastrin antagonist.[2] While specific IC50 values are not detailed in the provided search results, its activity has been demonstrated in human studies. It effectively inhibits pentagastrin-stimulated gastric acid secretion in a dose-dependent manner.[11] Clinical investigations have focused on its potential to treat type 1 gastric NETs that arise from hypergastrinemia in patients with chronic atrophic gastritis.[10]



| Parameter                          | Description                                                                      | Reference  |
|------------------------------------|----------------------------------------------------------------------------------|------------|
| Primary Target                     | Cholecystokinin B (CCK-B) /<br>Gastrin Receptor                                  | [1][2][12] |
| Activity                           | Competitive Antagonist                                                           | [11]       |
| Key Effect                         | Reduction of gastric acid<br>secretion; Antiproliferative<br>effect on ECL cells | [1][4]     |
| Human Oral Doses (Clinical Study)  | Single doses of 1, 5, 25, and 100 mg                                             | [11]       |
| Human Dosing (NETs Study)          | 50 mg once daily for 12 weeks                                                    | [10]       |
| Plasma Concentrations (50 mg dose) | Pre-dose: 4.6 - 7.0 ng/mL; 1h<br>Post-dose: 87 - 220 ng/mL                       | [10]       |

## **Experimental Methodologies**

Detailed, step-by-step protocols for Sograzepide are proprietary. However, based on the literature, representative experimental designs can be described.

## **Representative Protocol: Receptor Binding Assay**

Receptor binding assays are crucial for determining the affinity (Ki) of a compound for its target. [13][14] A typical heterologous competition binding assay for Sograzepide would involve the following steps:

- Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human CCK-B receptor.
- Radioligand Selection: Use a high-affinity radiolabeled ligand for the CCK-B receptor (e.g., [3H]-gastrin).
- Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration
  of the radioligand, and varying concentrations of unlabeled (Rac)-Sograzepide.
- Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.



- Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.
- Quantification: Measure the radioactivity captured on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the Sograzepide concentration. The IC50 (the concentration of Sograzepide that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.[14]

# Functional Assay: Inhibition of Pentagastrin-Stimulated Acid Secretion

This in vivo human experimental model directly assesses the functional antagonism of the gastrin receptor.[11]

- Subject Preparation: Healthy volunteers undergo fasting. A nasogastric tube is inserted for gastric content aspiration.
- Baseline Measurement: Collect baseline gastric secretions to determine basal acid output.
- Drug Administration: Administer a single oral dose of (Rac)-Sograzepide or a placebo in a double-blind, crossover design.
- Pentagastrin Challenge: At a specified time after drug administration, begin a continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist) to stimulate acid secretion.
- Sample Collection: Continuously aspirate gastric secretions at set intervals throughout the infusion period.
- Analysis: Measure the volume, pH, and H+ concentration of the gastric aspirate for each collection period.
- Endpoint Evaluation: Compare the acid secretion response (volume and H+ rate) following Sograzepide administration to the response after placebo to determine the degree of inhibition.





Click to download full resolution via product page

**Figure 2.** Workflow for a pentagastrin challenge study to assess functional antagonism.

# **Summary and Conclusion**

**(Rac)-Sograzepide** is a well-characterized small molecule antagonist of the CCK-B/gastrin receptor. Its mechanism of action, centered on the inhibition of the gastrin-ECL cell-parietal cell axis, provides a targeted approach to reducing gastric acid secretion and mitigating the trophic



effects of gastrin. Human studies have confirmed its dose-dependent activity and have shown its potential as a therapeutic agent for managing conditions driven by hypergastrinemia, such as type 1 gastric neuroendocrine tumors.[10][11] Further research and clinical development are necessary to fully establish its therapeutic profile and applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Sograzepide | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. å Mul Strå 10 [yeasen.com]
- 8. (Rac)-Sograzepide CAS No.168161-71-5 Ruixibiotech [ruixibiotech.com]
- 9. The mechanism of action of the gastric acid secretion inhibitor omeprazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Netazepide, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. invivochem.net [invivochem.net]
- 13. Binding affinity in drug design: experimental and computational techniques PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Molecular structure and activity of (Rac)-Sograzepide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069534#molecular-structure-and-activity-of-rac-sograzepide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com